Film Thickness & Inhibition on Copper
The position of the methyl group on the benzotriazole ring is a critical determinant of its corrosion-inhibiting film properties. A foundational study using FT-IRAS and polarization resistance measurements on copper surfaces found that 4-methyl-1H-benzotriazole (4Me-BTA) forms a stable protective layer of 30 Å, whereas its 5-methyl isomer (5Me-BTA) forms a substantially thicker film of 70 Å [1]. Both methylated derivatives demonstrated higher inhibiting efficiencies than the unsubstituted parent compound, benzotriazole (BTA). In contrast, methylation on the triazole ring (1Me- and 2Me-BTA) completely prevents the formation of any protective layer, highlighting the unique efficacy of benzene-ring substitution [2].
| Evidence Dimension | Film Thickness on Copper |
|---|---|
| Target Compound Data | 4-methyl-1H-benzotriazole (4Me-BTA): 30 Å |
| Comparator Or Baseline | 5-methyl-1H-benzotriazole (5Me-BTA): 70 Å; Benzotriazole (BTA): Thinner, undefined film |
| Quantified Difference | 5Me-BTA film is ~2.3x thicker than 4Me-BTA film; 1Me/2Me-BTA form 0 Å (no protective layer). |
| Conditions | Copper surface in aqueous environment, analyzed by Fourier Transform Infrared Reflection Absorption Spectroscopy (FT-IRAS). |
Why This Matters
This directly quantifies a fundamental physical difference in the protective layer formed, enabling formulators to select an isomer based on required film persistence or surface coverage, rather than treating them as interchangeable.
- [1] Törnkvist, C., Thierry, D., Bergman, J., Liedberg, B., & Leygraf, C. (1989). Methyl Substitution in Benzotriazole and Its Influence on Surface Structure and Corrosion Inhibition. Journal of The Electrochemical Society, 136(1), 58–64. View Source
- [2] Törnkvist, C., et al. (1989). Methyl Substitution in Benzotriazole and Its Influence on Surface Structure and Corrosion Inhibition. Journal of The Electrochemical Society, 136(1), 58–64. View Source
